10,11-Didehydrocinchonidine

asymmetric catalysis phase-transfer catalysis chiral ionic polymers

10,11-Didehydrocinchonidine (CAS 157253-80-0, molecular formula C₁₉H₂₀N₂O, molecular weight 292.4 g/mol) is a semi-synthetic derivative of the Cinchona alkaloid cinchonidine, distinguished by dehydrogenation at the C10–C11 position to introduce an ethynyl (alkyne) functionality at C3 of the quinuclidine ring system. This modification transforms the native vinyl group of the parent alkaloid into a reactive terminal alkyne, enabling 'click' chemistry conjugation and altering both the electronic properties (increased basicity and polarity) and steric profile of the quinuclidine nitrogen.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B13438975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Didehydrocinchonidine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
InChIInChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1
InChIKeySNHVPLAWDVTWHD-KODHJQJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Didehydrocinchonidine for Research Procurement: Compound Identity and Classification


10,11-Didehydrocinchonidine (CAS 157253-80-0, molecular formula C₁₉H₂₀N₂O, molecular weight 292.4 g/mol) [1] is a semi-synthetic derivative of the Cinchona alkaloid cinchonidine, distinguished by dehydrogenation at the C10–C11 position to introduce an ethynyl (alkyne) functionality at C3 of the quinuclidine ring system [2][3]. This modification transforms the native vinyl group of the parent alkaloid into a reactive terminal alkyne, enabling 'click' chemistry conjugation and altering both the electronic properties (increased basicity and polarity) and steric profile of the quinuclidine nitrogen [2]. The compound serves as a precursor for chiral ionic polymers, phase-transfer catalysts, and bioconjugate scaffolds that are structurally inaccessible from the saturated or vinyl-bearing parent alkaloids [2][4].

Why 10,11-Didehydrocinchonidine Cannot Be Replaced by Cinchonidine or 10,11-Dihydrocinchonidine in Research Protocols


10,11-Didehydrocinchonidine, its parent cinchonidine, and the saturated analog 10,11-dihydrocinchonidine are chemically and functionally non-interchangeable [1]. The dehydrogenation at C10–C11 replaces the terminal vinyl group of cinchonidine with an ethynyl moiety, fundamentally altering the C3 functionality: cinchonidine bears a vinyl group suited for Heck coupling but not 'click' chemistry; 10,11-dihydrocinchonidine possesses a fully saturated ethyl group at C3, rendering it inert to alkyne-specific transformations [2][3]. Critically, the C3-ethynyl group increases the basicity and polarity of the quinuclidine nitrogen compared to both the parent and saturated analogs, directly impacting phase-transfer catalytic activity and enantioselectivity [2][4]. Surface adsorption studies demonstrate that 10,11-dihydrocinchonidine adsorbs on Pt surfaces with a quinoline orientation distinct from cinchonidine, and the ethynyl-bearing 10,11-didehydrocinchonidine introduces an additional surface interaction mode unavailable to either comparator [5]. Substitution among these three compounds without structural verification therefore risks loss of catalytic activity, altered enantioselectivity, or complete synthetic incompatibility.

Quantitative Differentiation Evidence for 10,11-Didehydrocinchonidine Against Structural Analogs


Enantioselectivity Advantage: Polymeric 10,11-Didehydrocinchonidinium Catalyst vs. Monomeric Analog in Asymmetric Benzylation

Chiral ionic polymers prepared from 10,11-didehydrogenated cinchonidinium salt dimer deliver higher enantioselectivity than the corresponding monomeric catalyst in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester [1]. The polymeric catalyst, constructed via ion-exchange polymerization of the 10,11-didehydrogenated cinchonidinium salt dimer with a disulfonate, outperforms its monomeric counterpart while maintaining catalytic activity over multiple reuse cycles without detectable loss [1][2].

asymmetric catalysis phase-transfer catalysis chiral ionic polymers

BChE Inhibition Selectivity: Cinchonidine Derivatives vs. Cinchonine Derivatives

Cinchonidine derivatives display markedly higher inhibition selectivity toward human butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) compared to cinchonine-derived counterparts [1]. Among 46 quaternary derivatives evaluated, three cinchonidine compounds were 84–533 times more potent inhibitors of BChE than of AChE, with some cinchonidine derivatives achieving Ki constants as low as 100 nM against BChE [1]. This selectivity is attributed to the pseudo-enantiomeric relationship between cinchonidine and cinchonine scaffolds, with the C8/C9 stereochemistry of cinchonidine derivatives (which 10,11-didehydrocinchonidine retains) favoring BChE binding [1].

butyrylcholinesterase inhibition selectivity Cinchona alkaloid derivatives

C3-Ethynyl Reactivity: Click Chemistry Conjugation Exclusive to 10,11-Didehydro Cinchona Alkaloids

The four 10,11-didehydro Cinchona alkaloids, including 10,11-didehydrocinchonidine, undergo copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) with 3′-azido-3′-deoxythymidine (AZT) to yield nucleoside-alkaloid conjugates [1]. Cinchonidine (vinyl-bearing) and 10,11-dihydrocinchonidine (ethyl-bearing) lack the terminal alkyne required for CuAAC and cannot participate in this reaction [1]. The resulting AZT–10,11-didehydrocinchonidine conjugate exhibits strong fluorescence emission and marked in vitro cytotoxic activity, demonstrating functional properties contingent on the ethynyl group [1].

click chemistry bioconjugation fluorescent probes

Improved Synthetic Accessibility: Kacprzak–Lindner Protocol vs. Prior Synthetic Route

The Kacprzak–Lindner protocol converts all four major Cinchona alkaloids (quinine, quinidine, cinchonidine, cinchonine) into their 10,11-didehydro derivatives with advantages over a previously published route: (i) enhanced robustness, (ii) ready scalability, (iii) reduced operational complexity and fewer synthetic steps, and (iv) chromatography-free work-up, with toxic solvents replaced by environmentally less problematic alternatives [1]. This improved protocol directly addresses procurement feasibility and reproducibility concerns for laboratories requiring multi-gram quantities of 10,11-didehydrocinchonidine.

alkaloid synthesis process chemistry scalability

Surface Adsorption Behavior: 10,11-Dihydrocinchonidine vs. Cinchonidine on Pt Catalysts

Surface-enhanced Raman spectroscopy (SERS) reveals that the temperature-dependent adsorption behavior of 10,11-dihydrocinchonidine on polycrystalline Pt is almost identical to that of cinchonidine under hydrogen atmosphere, supporting the conclusion that cinchonidine undergoes in situ hydrogenation to 10,11-dihydrocinchonidine on Pt surfaces [1]. Above 40 °C, the SERS signal of adsorbed alkaloid decreases significantly in the presence of hydrogen, correlated with a marked reduction in enantioselectivity and turnover frequency during ethyl pyruvate hydrogenation [1]. The pre-formed 10,11-dihydrocinchonidine (and by inference, the ethynyl-bearing 10,11-didehydrocinchonidine) provides a well-defined quinoline adsorption geometry that differs from that of cinchonidine, offering a structurally distinct surface interaction mode for catalyst design [1].

heterogeneous catalysis surface-enhanced Raman spectroscopy chiral modification

Optimal Research and Industrial Application Scenarios for 10,11-Didehydrocinchonidine


Fabrication of Reusable Chiral Ionic Polymer Catalysts for Asymmetric Phase-Transfer Reactions

10,11-Didehydrocinchonidine serves as the essential monomer for constructing main-chain chiral ionic polymers via ion-exchange polymerization of its quaternary ammonium salt dimer with disulfonates [1]. These polymeric phase-transfer catalysts deliver enantioselectivity superior to that of the corresponding monomeric catalyst in asymmetric benzylation reactions and can be recovered and reused multiple times without loss of activity [1]. This scenario is inaccessible using cinchonidine or 10,11-dihydrocinchonidine because the ethynyl group is required for dimerization and subsequent polymerization. Researchers pursuing sustainable, recyclable asymmetric catalysis should specify 10,11-didehydrocinchonidine as the starting material.

Synthesis of Fluorescent Nucleoside–Alkaloid Bioconjugates via CuAAC Click Chemistry

The terminal alkyne at C3 of 10,11-didehydrocinchonidine is the sole functional group among cinchonidine analogs capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This enables covalent conjugation with azide-bearing biomolecules such as 3′-azido-3′-deoxythymidine (AZT), yielding conjugates that exhibit strong fluorescence and cytotoxic activity [2]. Applications include fluorescent probe development, targeted drug delivery scaffold construction, and bioorthogonal labeling. Cinchonidine (vinyl) and 10,11-dihydrocinchonidine (ethyl) cannot participate in CuAAC and are unsuitable substitutes.

Development of Selective Butyrylcholinesterase (BChE) Inhibitors Based on Cinchonidine Scaffold

Quaternary ammonium derivatives of cinchonidine (the stereochemical scaffold retained by 10,11-didehydrocinchonidine) exhibit BChE inhibition selectivity ratios of 84–533× over AChE, a selectivity profile absent in the pseudo-enantiomeric cinchonine series [3]. With certain cinchonidine derivatives reaching Ki values as low as 100 nM against BChE, 10,11-didehydrocinchonidine provides a structurally authenticated entry point for medicinal chemistry programs targeting selective BChE inhibition for neurodegenerative disease research [3]. Procurement of the correct C8/C9 stereochemistry (cinchonidine-type) is critical for this selectivity advantage.

Scalable Synthesis of 10,11-Didehydro Cinchona Alkaloid Libraries for Catalyst Screening

The Kacprzak–Lindner protocol enables robust, scalable, and chromatography-free conversion of cinchonidine to 10,11-didehydrocinchonidine [4]. This improved synthetic route, which replaces toxic solvents with greener alternatives, supports the preparation of multi-gram quantities suitable for catalyst library construction and high-throughput screening [4]. Laboratories building diverse Cinchona alkaloid-derived catalyst collections should source 10,11-didehydrocinchonidine prepared via this validated protocol to ensure batch consistency and cost efficiency.

Quote Request

Request a Quote for 10,11-Didehydrocinchonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.